In-Depth Technical Guide to 2-Thiophenesulfonyl Chloride
In-Depth Technical Guide to 2-Thiophenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Thiophenesulfonyl chloride (CAS No. 16629-19-9), a pivotal reagent in organic synthesis and drug discovery. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its reactivity through kinetic studies of its reactions with anilines and its solvolysis. Furthermore, this guide delves into the role of 2-Thiophenesulfonyl chloride as a key intermediate in the synthesis of biologically active compounds, with a particular focus on the development of β-cell apoptosis suppressors. Safety and handling precautions for this corrosive compound are also outlined.
Core Properties of 2-Thiophenesulfonyl Chloride
2-Thiophenesulfonyl chloride is a colorless to brown low-melting solid or liquid that is soluble in organic solvents like chloroform and ethyl acetate. It is sensitive to moisture and reacts with water.
Physicochemical Data
The key physicochemical properties of 2-Thiophenesulfonyl chloride are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 16629-19-9 | |
| Molecular Formula | C₄H₃ClO₂S₂ | |
| Molecular Weight | 182.65 g/mol | |
| Melting Point | 30-32 °C | |
| Boiling Point | 130-132 °C at 14 mmHg | |
| EINECS Number | 240-677-1 | |
| MDL Number | MFCD00005426 |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Thiophenesulfonyl chloride.
| Spectral Data | Details | Reference(s) |
| Infrared (IR) Spectrum | Available from the Coblentz Society Collection, measured in a solution of 10% CCl₄ for the 5000-1330 cm⁻¹ range and 10% CS₂ for the 1330-625 cm⁻¹ range. | |
| Mass Spectrum | Electron Ionization (EI) mass spectrum is available. |
Safety and Handling Information
2-Thiophenesulfonyl chloride is a corrosive compound that causes severe skin burns and eye damage. Proper safety precautions must be observed during its handling and storage.
| Safety Information | Details | Reference(s) |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501 | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Synthesis of 2-Thiophenesulfonyl Chloride
A convenient one-step procedure for the preparation of 2-Thiophenesulfonyl chloride involves the use of a 1:1 N,N-dimethylformamide-sulfuryl chloride (DMF-SO₂Cl₂) complex.
Experimental Protocol: Synthesis using DMF-SO₂Cl₂ Complex
Materials:
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N,N-dimethylformamide (DMF)
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Sulfuryl chloride (SO₂Cl₂)
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Thiophene
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Chloroform (CHCl₃)
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5% Sodium bicarbonate (NaHCO₃) solution
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Water
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Ice
Procedure:
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Freshly distilled SO₂Cl₂ (17.6 g, 0.13 mol) is added dropwise with shaking to ice-cooled DMF (9.5 g, 0.13 mol). The temperature is maintained below 25°C during the addition.
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The resulting hygroscopic solid complex is formed within 10 minutes and is held at the same temperature for an additional 30 minutes.
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Thiophene (8.4 g, 0.1 mol) is added to the complex, and the mixture is heated on a water bath at 95-98°C for 1 hour with occasional shaking.
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The viscous brown mixture is then cooled, poured into ice-water, and extracted with CHCl₃.
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The CHCl₃ solution is washed successively with water, 5% NaHCO₃ solution, and water, and then dried.
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Evaporation of the solvent leaves a liquid, which is distilled in vacuo to yield 2-Thiophenesulfonyl chloride.
Reactivity and Kinetic Studies
The reactivity of 2-Thiophenesulfonyl chloride has been investigated through kinetic studies of its reactions with nucleophiles, such as anilines, and through solvolysis in various solvent systems.
Reaction with Anilines
The kinetics of the reaction of 2-Thiophenesulfonyl chloride with substituted anilines in methanol have been reported. These studies are essential for understanding the reaction mechanism and the influence of substituents on the reaction rate.
Experimental Protocol: Kinetic Study of Reaction with Aniline (Illustrative)
This protocol is based on general methods for studying the kinetics of reactions between sulfonyl chlorides and anilines.
Materials:
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2-Thiophenesulfonyl chloride
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Aniline (and substituted anilines)
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Methanol (spectroscopic grade)
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UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
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Preparation of Solutions: Prepare stock solutions of 2-Thiophenesulfonyl chloride and aniline of known concentrations in methanol.
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Kinetic Runs:
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Equilibrate the aniline solution in a quartz cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer at a constant temperature (e.g., 25°C).
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Initiate the reaction by adding a small, known volume of the 2-Thiophenesulfonyl chloride stock solution to the cuvette.
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Immediately begin recording the absorbance at a predetermined wavelength (where the product absorbs maximally and the reactants have minimal absorbance) as a function of time.
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Data Analysis:
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The reaction is typically pseudo-first-order with respect to the sulfonyl chloride when the aniline is in large excess.
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The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
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The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of aniline.
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Solvolysis
The kinetics of the solvolysis of 2-Thiophenesulfonyl chloride have been studied in various binary solvent mixtures. These studies provide insights into the reaction mechanism and the role of the solvent in the transition state.
Experimental Protocol: Kinetic Study of Solvolysis (Illustrative)
This protocol is based on general methods for studying the solvolysis of sulfonyl chlorides.
Materials:
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2-Thiophenesulfonyl chloride
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Various solvents (e.g., water, ethanol, acetone, and their mixtures)
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Conductivity meter or a pH meter/autotitrator
Procedure:
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Preparation of Solutions: Prepare a stock solution of 2-Thiophenesulfonyl chloride in a suitable inert solvent (e.g., acetone).
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Kinetic Runs:
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Place a known volume of the desired solvent or solvent mixture in a thermostatted reaction vessel.
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Initiate the reaction by injecting a small, known volume of the 2-Thiophenesulfonyl chloride stock solution into the solvent.
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Monitor the progress of the reaction by measuring the change in conductivity or by titrating the liberated hydrochloric acid with a standard base at regular time intervals.
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Data Analysis:
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The first-order rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted sulfonyl chloride (or a property proportional to it) versus time.
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Role in Drug Development
2-Thiophenesulfonyl chloride is a valuable building block in the synthesis of various pharmaceuticals. Of particular interest to drug development professionals is its use as an intermediate in the synthesis of β-cell apoptosis suppressors.
Synthesis of β-Cell Apoptosis Suppressors
Pancreatic β-cell apoptosis is a key factor in the pathogenesis of type 1 and type 2 diabetes. The development of small molecules that can suppress this process is a major goal in diabetes research. 2-Thiophenesulfonyl chloride has been utilized in the diversity-oriented synthesis of a library of compounds, from which a potent suppressor of cytokine-induced β-cell apoptosis was identified. This suppressor was found to restore glucose-stimulated insulin secretion in a rat β-cell line.
The general strategy involves the use of 2-Thiophenesulfonyl chloride to introduce the 2-thiophenesulfonyl moiety into a molecular scaffold, which is then further elaborated to generate a library of diverse compounds for screening.
Apoptosis Signaling Pathway and Potential Intervention
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of signaling events. A simplified representation of the intrinsic (mitochondrial) pathway of apoptosis is shown below. A suppressor of β-cell apoptosis, synthesized using 2-Thiophenesulfonyl chloride, would act to inhibit one or more steps in this pathway, thereby promoting cell survival.
Conclusion
2-Thiophenesulfonyl chloride is a versatile and reactive compound with significant applications in organic synthesis and medicinal chemistry. Its well-defined properties and reactivity make it a valuable tool for researchers. The ability to incorporate the 2-thiophenesulfonyl group into molecules has led to the discovery of compounds with important biological activities, such as the suppression of β-cell apoptosis, highlighting its potential in the development of new therapeutics. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety measures, is essential for its effective and safe utilization in a research and development setting.
